molecular formula C19H23NO3 B5420796 6-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLCARBONYL]-3,4-DIMETHYL-3-CYCLOHEXENE-1-CARBOXYLIC ACID

6-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLCARBONYL]-3,4-DIMETHYL-3-CYCLOHEXENE-1-CARBOXYLIC ACID

Cat. No.: B5420796
M. Wt: 313.4 g/mol
InChI Key: SKTDAYOABRBUAT-UHFFFAOYSA-N
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Description

6-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLCARBONYL]-3,4-DIMETHYL-3-CYCLOHEXENE-1-CARBOXYLIC ACID is a complex organic compound that features a unique structure combining isoquinoline and cyclohexene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLCARBONYL]-3,4-DIMETHYL-3-CYCLOHEXENE-1-CARBOXYLIC ACID typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of a suitable precursor to form the isoquinoline ring, followed by functionalization to introduce the cyclohexene and carboxylic acid groups. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the process. Additionally, purification methods like crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLCARBONYL]-3,4-DIMETHYL-3-CYCLOHEXENE-1-CARBOXYLIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Mechanism of Action

The mechanism by which 6-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLCARBONYL]-3,4-DIMETHYL-3-CYCLOHEXENE-1-CARBOXYLIC ACID exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLCARBONYL]-3,4-DIMETHYL-3-CYCLOHEXENE-1-CARBOXYLIC ACID apart is its combination of the isoquinoline and cyclohexene moieties, which confer unique chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

6-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-12-9-16(17(19(22)23)10-13(12)2)18(21)20-8-7-14-5-3-4-6-15(14)11-20/h3-6,16-17H,7-11H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKTDAYOABRBUAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC(C(C1)C(=O)N2CCC3=CC=CC=C3C2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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